
Toxicological profile of Methomyl and its
deuterated analog

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methomyl-d3

Cat. No.: B1676398 Get Quote

An In-depth Technical Guide to the Toxicological Profiles of Methomyl and its Deuterated

Analog

Introduction
Methomyl is a broad-spectrum carbamate insecticide first introduced in 1966.[1][2] It is utilized

to control a wide variety of insect pests on an extensive range of agricultural crops, including

fruits, vegetables, grains, and cotton.[1][3] Its mode of action is through contact and ingestion,

providing rapid knockdown of pests.[4][5] Like other N-methyl carbamates, Methomyl's primary

mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in

the nervous system of both insects and mammals.[4][6][7][8] Due to its high acute toxicity to

humans, most Methomyl formulations are classified as Restricted Use Pesticides (RUPs).[1][7]

This guide provides a comprehensive overview of the toxicological profile of Methomyl. It also

explores the toxicological profile of its deuterated analog, Methomyl-d3. While specific

toxicological studies on Methomyl-d3 are not publicly available, as it is primarily used as an

internal standard for analytical quantification, this paper will discuss the theoretical implications

of deuteration on its metabolic fate and toxicity based on the principles of the Kinetic Isotope

Effect (KIE).[9][10]

Mechanism of Action: Acetylcholinesterase
Inhibition
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The primary mechanism of toxicity for Methomyl is the inhibition of the enzyme

acetylcholinesterase (AChE).[4][8][11] In a healthy nervous system, the neurotransmitter

acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse, after which it

is rapidly hydrolyzed and inactivated by AChE.

Methomyl acts as a competitive, reversible inhibitor of AChE.[12][13] It carbamylates the active

site of the enzyme, rendering it unable to break down acetylcholine. This leads to the

accumulation of ACh at nerve endings and neuromuscular junctions, causing excessive and

continuous stimulation of cholinergic receptors.[4][6] This overstimulation results in a state

known as a "cholinergic crisis," characterized by a range of symptoms from muscle tremors

and excessive salivation to paralysis and respiratory failure, which is the ultimate cause of

death in acute poisoning.[1][4][7][13] The reversibility of this inhibition allows for rapid recovery

if the exposure is not lethal.[3][12]
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Caption: Mechanism of Methomyl toxicity via acetylcholinesterase inhibition.

Toxicokinetics and Metabolism
Methomyl is rapidly absorbed following oral, inhalation, and dermal exposure.[1][3][14] Animal

studies show that absorption and excretion are largely complete within a few days of oral

administration.[3] Dermal penetration in mice was estimated to be 88% within six hours.[14]

The metabolism of Methomyl is rapid and extensive.[14][15] The primary metabolic pathway

involves hydrolysis of the carbamate ester linkage to form methomyl oxime.[8] Subsequent

reactions lead to the formation of acetonitrile and carbon dioxide, which are eliminated primarily

through respiration.[3][8][14] Another significant metabolite found in rat urine is a mercapturic

acid derivative.[3] Notably, neither Methomyl itself nor its oxime derivative are typically detected

in the urine, indicating thorough metabolism.[3] The mixed-function oxidase system, involving

cytochrome P450 enzymes, is believed to play a role in its metabolic degradation.[8][16]
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Caption: Simplified metabolic pathway of Methomyl.

Quantitative Toxicological Data
Methomyl is classified as highly toxic via the oral and inhalation routes but has low dermal

toxicity.[1][3][12][15] The recovery from acute, non-lethal exposure is typically rapid.[3][12]
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Acute Toxicity
The following table summarizes the acute toxicity values for Methomyl across various species

and routes of exposure.

Parameter Species Route Value Reference(s)

LD₅₀ Rat Oral 17-45 mg/kg [1][3][12][17]

Mouse Oral 10 mg/kg [1]

Guinea Pig Oral 15 mg/kg [1]

Rabbit Dermal >2000 mg/kg [3][12][18][19]

Bobwhite Quail Oral 24.2 mg/kg [1]

LC₅₀ Rat Inhalation (4-hr) 0.26-0.3 mg/L [1][3][12][17][19]

Chronic Toxicity and Acceptable Intake
Long-term studies have been conducted to determine the effects of repeated exposure to

Methomyl. It has not been found to be carcinogenic in rats or mice.[1][2][3]
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Parameter Species
Study
Duration

Value
Basis for
Value

Reference(s
)

NOEL Rat 2 years 5 mg/kg/day

Depressed

body weight

gain

[3]

Mouse 2 years
8.7

mg/kg/day

Decreased

hemoglobin/R

BC counts at

higher doses

[3]

Dog 2 years 3 mg/kg/day

Clinical signs

of toxicity at

higher doses

[3][18]

ADI Human -
0.03

mg/kg/day

Based on 2-

year dog

study with a

100-fold

safety factor

[1][3][18]

RfD Human -
0.025

mg/kg/day
- [1]

Toxicological Profile of Deuterated Methomyl
Specific toxicological studies for deuterated Methomyl (Methomyl-d3) are not available in the

public literature.[9][10] Methomyl-d3 is primarily synthesized for use as an internal standard in

analytical chemistry for the precise quantification of Methomyl in various matrices.[9]

However, the toxicological profile of a deuterated compound can be theoretically inferred by

considering the Kinetic Isotope Effect (KIE).[20][21] The KIE describes the change in the rate of

a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.

[20] The bond between carbon and deuterium (C-D) is stronger than the bond between carbon

and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy, and reactions

where C-H bond cleavage is the rate-limiting step will proceed more slowly with the deuterated

compound.[21][22]
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In the context of Methomyl, deuteration could occur on the S-methyl or N-methyl groups. The

metabolism of Methomyl involves enzymes like cytochrome P450s, which often catalyze

reactions where C-H bond cleavage is a rate-determining step.[16][22]

Potential Impact on Metabolism: If the deuterated C-H bond is involved in the primary

metabolic pathway, the metabolism of Methomyl-d3 would be slower than that of non-

deuterated Methomyl.

Potential Impact on Toxicity: A slower rate of metabolism could lead to a longer half-life of the

parent compound in the body. This could potentially increase the duration of

acetylcholinesterase inhibition, possibly leading to prolonged or increased toxicity from a

given dose. Conversely, if metabolism leads to a more toxic intermediate, deuteration could

be protective. Given that Methomyl's toxicity is due to the parent compound's action on

AChE, a decreased metabolic rate is more likely to increase its toxic potential.

Without experimental data, this remains a theoretical assessment. Direct toxicological testing

would be required to confirm the actual acute and chronic toxicity of Methomyl-d3.

Experimental Protocols
The toxicological data for Methomyl have been generated using standardized testing protocols,

such as those established by the Organisation for Economic Co-operation and Development

(OECD) or the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity (LD₅₀) - e.g., OECD Guideline 425
This protocol is designed to estimate the median lethal dose (LD₅₀) of a substance.

Animal Selection: Healthy, young adult rats of a standard strain are used. They are

acclimated to laboratory conditions.

Dose Administration: The test substance is administered orally by gavage in a single dose. A

sequential dosing approach is used (the "Up-and-Down Procedure").

Procedure:

A single animal is dosed at a level estimated to be near the LD₅₀.
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The animal is observed for signs of toxicity and mortality over 48 hours.

If the animal survives, the next animal is given a higher dose.

If the animal dies, the next animal is given a lower dose.

This process is continued for a small number of animals until stopping criteria are met.

Observation: Animals are observed for at least 14 days for signs of toxicity, including

changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

Data Analysis: The LD₅₀ is calculated from the results of the sequential dosing using a

maximum likelihood method.
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Caption: Workflow for an acute oral toxicity study (Up-and-Down Procedure).
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Cholinesterase Inhibition Assay
This in vitro or ex vivo assay measures the effect of a substance on the activity of the AChE

enzyme.

Source of Enzyme: AChE can be sourced from purified commercial preparations, red blood

cell lysates, or brain tissue homogenates from control or treated animals.

Assay Principle (Ellman's Method):

The substrate, acetylthiocholine, is added to the enzyme preparation. AChE hydrolyzes it

to produce thiocholine.

A chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is present in the reaction

mixture.

Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoic

acid).

Procedure:

The enzyme source is pre-incubated with various concentrations of the inhibitor

(Methomyl).

The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.

The rate of color change is measured over time using a spectrophotometer at a

wavelength of 412 nm.

Data Analysis: The rate of the reaction is proportional to the AChE activity. The inhibition is

calculated by comparing the activity in the presence of Methomyl to the activity of an

uninhibited control. An IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be

determined.

Conclusion
Methomyl is a highly effective insecticide with a well-characterized toxicological profile. Its high

acute oral and inhalation toxicity is directly related to its potent and reversible inhibition of
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acetylcholinesterase.[3][4][12] The compound is rapidly metabolized and does not accumulate

in the body, and long-term studies have not shown evidence of carcinogenicity.[1][3][14]

Regulatory bodies have established an Acceptable Daily Intake (ADI) based on comprehensive

animal studies to ensure human safety.[3][18]

While there is a lack of direct toxicological data for deuterated Methomyl, the principles of the

Kinetic Isotope Effect suggest that its toxicokinetics could differ significantly from the parent

compound.[20][21] Specifically, a slower rate of metabolism could potentially increase its half-

life and toxicological impact. This highlights the importance of not assuming toxicological

equivalence for isotopically labeled compounds without specific experimental verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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